molecular formula C26H26ClN3 B1662895 Rupatadine CAS No. 158876-82-5

Rupatadine

Cat. No. B1662895
CAS RN: 158876-82-5
M. Wt: 416 g/mol
InChI Key: WUZYKBABMWJHDL-UHFFFAOYSA-N
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Description

Rupatadine is a second-generation antihistamine and platelet-activating factor antagonist used to treat allergies . It was discovered and developed by Uriach and is marketed as Rupafin and under several other trade names . It is used for the symptomatic relief of nasal and non-nasal symptoms of seasonal allergic rhinitis and perennial allergic rhinitis in patients 2 years of age and older .


Synthesis Analysis

This compound is synthesized by phase transfer catalysed N-alkylation of Desloratadine in a biphasic solvent system using aqueous alkali . Another synthesis method involves adding Loratadine, sodium hydroxide, dehydrated alcohol, and purified water in a reaction flask and conducting a temperature rising reflux reaction under nitrogen protection .


Molecular Structure Analysis

This compound has a molecular formula of C26H26ClN3 and a molar mass of 415.97 g/mol . The IUPAC name for this compound is 8-Chloro-6,11-dihydro-11-[1-[(5-methyl-3-pyridinyl)methyl]-4-piperidinylidene]-5H-benzo[5,6]cyclohepta[1,2-b]pyridine .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 416.0 g/mol and a chemical formula of C26H26ClN3 . It is rapidly absorbed with a Tmax of 1 h .

Scientific Research Applications

1. Allergic Disorders Management

Rupatadine is extensively researched for its efficacy in managing allergic disorders. It's a selective oral histamine H1-receptor antagonist with additional platelet-activating factor (PAF) antagonist activity. Clinical trials demonstrate its effectiveness in treating seasonal allergic rhinitis (SAR), perennial allergic rhinitis (PAR), and chronic idiopathic urticaria (CIU) in patients aged 12 years and above. This compound shows rapid onset and prolonged activity, significantly improving allergic rhinitis symptoms and providing comparable symptom control to loratadine, desloratadine, cetirizine, or ebastine (Keam & Plosker, 2007).

2. Pharmacological Profile in Allergic Treatment

This compound's pharmacological profile as a non-sedating, selective, and long-acting drug with strong antagonist activity towards both histamine H1 receptors and PAF receptors makes it effective for adult and adolescent patients suffering from intermittent and persistent allergic rhinitis and chronic idiopathic urticaria. Its efficacy is comparable to other antihistamines like ebastine, cetirizine, and desloratadine (Picado, 2006).

3. Safety and Cognitive Function

This compound's safety profile has been a subject of various studies. It has been found safe and well-tolerated in patients over 2 years old, without central nervous system or cardiovascular effects. It can be taken with or without food. A study focusing on healthy Japanese subjects indicated that this compound, even at higher doses, does not impair cognitive functioning (González-Núñez, Bachert, & Mullol, 2016).

4. Application in Asthma Models

This compound's effect in pulmonary fibrosis was explored in a murine model of chronic asthma. The study revealed its potential in attenuating histologic changes associated with chronic asthma, suggesting its broader application beyond allergic disorders (Tuncel et al., 2013).

5. Role in Pulmonary Fibrosis

This compound was investigated for its efficacy in bleomycin- and silica-induced pulmonary fibrosis in rodents. It showed promising results in reducing inflammation, fibrosis,and epithelial-mesenchymal transformation in the lung tissue. This study highlights this compound's potential as a novel therapeutic agent for pulmonary fibrosis, emphasizing its role in attenuating the platelet-activating factor-mediated senescence response (Lv et al., 2013).

Mechanism of Action

Rupatadine is a selective histamine H1 receptor antagonist and platelet-activating factor (PAF) antagonist used to treat allergic rhinitis and chronic spontaneous urticaria .

Target of Action

This compound primarily targets the histamine H1 receptor and the platelet-activating factor (PAF) receptor . These receptors play a crucial role in mediating allergic responses.

Mode of Action

This compound acts as a dual antagonist for both the histamine H1 receptor and the PAF receptor . During an allergic response, mast cells undergo degranulation, releasing histamine and other substances . Histamine acts on H1 receptors to produce symptoms of nasal blockage, rhinorrhea, itching, and swelling . PAF, produced from phospholipids cleaved by phospholipase A2, contributes to vascular leakage leading to rhinorrhea and nasal blockage . By blocking both the H1 and PAF receptors, this compound prevents these mediators from exerting their effects, thereby reducing the severity of allergic symptoms .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits the PAF/NF-κB p65/TGF-β1 and Hedgehog/HIF-1α/VEGF pathways . These pathways are involved in inflammation and fibrosis, respectively . By suppressing these pathways, this compound exerts significant anti-fibrotic and anti-angiogenic effects .

Pharmacokinetics

This compound has several active metabolites such as desloratadine, 3-hydroxydesloratadine, 5-hydroxydesloratadine, and 6-hydroxydesloratadine . It is metabolized in the liver via CYP-mediated processes . The elimination half-life of this compound is approximately 5.9 hours . About 34.6% of this compound is excreted in urine, and 60.9% is excreted in feces .

Result of Action

This compound reduces allergic symptoms like urticaria, rhinorrhea, sneezing, and itching . It also amends oxidative stress, leading to the inhibition of PAF/NF-κB p65-induced inflammation, and subsequently, prevention of TGF-β1 elevation and HSCs activation .

properties

IUPAC Name

13-chloro-2-[1-[(5-methylpyridin-3-yl)methyl]piperidin-4-ylidene]-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26ClN3/c1-18-13-19(16-28-15-18)17-30-11-8-20(9-12-30)25-24-7-6-23(27)14-22(24)5-4-21-3-2-10-29-26(21)25/h2-3,6-7,10,13-16H,4-5,8-9,11-12,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUZYKBABMWJHDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)CN2CCC(=C3C4=C(CCC5=C3N=CC=C5)C=C(C=C4)Cl)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00166534
Record name Rupatadine
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Molecular Weight

416.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Rupatadine is a dual histamine H1 receptor and platelet activating (PAF) receptor antagonist. During allergic response mast cells undergo degranulation, releasing histamine and other substances. Histamine acts on H1 receptors to produce symptoms of nasal blockage, rhinorhea, itching, and swelling. PAF is produced from phospholipids cleaved by phospholipase A2. It acts to produce vascular leakage which contributes to rhinorhea and nasal blockage. By blocking both the H1 receptor and PAF receptor, rupatidine prevents these mediators from exerting their effects and so reduces the severity of allergic symptoms.
Record name Rupatadine
Source DrugBank
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CAS RN

158876-82-5
Record name Rupatadine
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Record name Rupatadine [INN]
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Record name Rupatadine
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Record name Rupatadine
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Record name 8-chloro-11-[1-[(5-methylpyridin-3-yl)methyl]piperidin-4-ylidene]-5,6-dihydrobenzo[1,2]cyclohepta[2,4-b]pyridine
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Record name RUPATADINE
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Record name Rupatadine
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Melting Point

194-201
Record name Rupatadine
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URL https://www.drugbank.ca/drugs/DB11614
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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